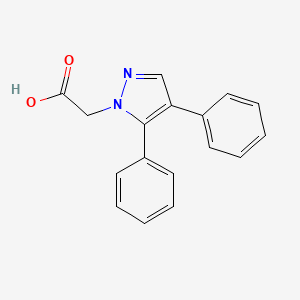

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid

Descripción general

Descripción

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with two phenyl groups at positions 4 and 5, and an acetic acid moiety at position 1

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

It’s known that pyrazole derivatives can affect the production of reactive oxygen species (ros), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Pharmacokinetics

Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Pyrazole derivatives have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms . They also affect the production of reactive oxygen species (ROS), which can lead to oxidative stress and potentially disease development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or bromo derivatives.

Aplicaciones Científicas De Investigación

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

(4,5-Diphenyl-1H-imidazol-2-yl)acetic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

(4,5-Diphenyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with the acetic acid moiety at position 3 instead of position 1.

Uniqueness

(4,5-Diphenyl-1h-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetic acid moiety at position 1 and the phenyl groups at positions 4 and 5 provide distinct properties compared to other similar compounds .

Actividad Biológica

(4,5-Diphenyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted at positions 4 and 5 with phenyl groups and an acetic acid moiety at position 1. This specific substitution pattern enhances its chemical reactivity and biological activity compared to other pyrazole derivatives.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its effects is by inhibiting acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system, and its inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to behavioral changes and movement impairments in organisms.

Reactive Oxygen Species (ROS) Modulation

Research indicates that pyrazole derivatives can influence the production of reactive oxygen species (ROS), which are involved in various cellular signaling pathways. The modulation of ROS levels can have implications for oxidative stress-related conditions.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects, which suggest potential applications in treating infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin . This highlights its potential as a lead compound in cancer therapy.

Study on Antimicrobial Activity

A study conducted on several pyrazole derivatives, including this compound, revealed that it exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating effectiveness at low concentrations .

In Vitro Anticancer Evaluation

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. In vivo studies using mouse models further confirmed its anticancer efficacy, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (4,5-Diphenyl-1H-imidazol-2-yl)acetic acid | Imidazole derivative | Antimicrobial, anti-inflammatory |

| (4,5-Diphenyl-1H-pyrazol-3-yl)acetic acid | Pyrazole derivative | Anticancer activity |

| (3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid | Pyrazole derivative | Anti-inflammatory, analgesic |

Propiedades

IUPAC Name |

2-(4,5-diphenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(21)12-19-17(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUXXZISQANQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)CC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.